molecular formula C23H28ClN3O4S B2598372 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide CAS No. 898406-76-3

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide

Cat. No.: B2598372
CAS No.: 898406-76-3
M. Wt: 478
InChI Key: YFFSZCJCPUMUTL-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Drug Applications

A range of N-substituted derivatives, including those with structures related to N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide, have been synthesized and evaluated for their potential as therapeutic agents in various studies. These compounds exhibit diverse biological activities, which are crucial for the development of new drugs.

  • Alzheimer’s Disease Treatment

    A series of new N-substituted derivatives were synthesized to evaluate drug candidates for Alzheimer’s disease, demonstrating the utility of such compounds in developing treatments for neurodegenerative disorders (Rehman et al., 2018).

  • Antimicrobial Activity

    Certain derivatives have been synthesized and shown to possess antimicrobial properties against pathogens affecting tomato plants, highlighting their potential in agricultural applications as well as in medicinal chemistry (Vinaya et al., 2009).

  • Anticancer Agents

    Compounds bearing the piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents, illustrating the potential therapeutic value of these derivatives in cancer treatment (Rehman et al., 2018).

  • HIV-1 Inhibition

    Derivatives such as NBD-556 have been studied for their enhancement of binding anti-gp120 monoclonal antibodies towards envelope protein, offering insights into the development of treatments for HIV-1 (Yoshimura et al., 2010).

  • Cannabinoid Receptor Antagonists

    Compounds like SR141716 have been identified as potent and selective antagonists for the CB1 cannabinoid receptor, providing a basis for the development of drugs that could treat conditions related to cannabinoid receptor activity (Shim et al., 2002).

  • Antipsychotic and Antidepressant Properties

    Azinesulfonamides of long-chain arylpiperazine derivatives have shown promise as D2, 5-HT1A, and 5-HT7 receptor antagonists, suggesting their potential use in treating psychiatric disorders (Partyka et al., 2017).

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2,5-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4S/c1-16-6-7-17(2)21(15-16)26-23(29)22(28)25-13-12-19-5-3-4-14-27(19)32(30,31)20-10-8-18(24)9-11-20/h6-11,15,19H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFSZCJCPUMUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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